molecular formula C10H8BrNO B7854166 4-(2-Bromoethyl)-2-oxoindole

4-(2-Bromoethyl)-2-oxoindole

Cat. No.: B7854166
M. Wt: 238.08 g/mol
InChI Key: KEFXEJHKEJPEOB-UHFFFAOYSA-N
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Description

Contextualization within Indole (B1671886) Alkaloid and Oxindole (B195798) Chemistry

The structural foundation of 4-(2-bromoethyl)-2-oxoindole is the oxindole ring system. Oxindole, or 2-indolinone, is a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrolidinone ring. This scaffold is a prominent feature in numerous natural products, particularly in a class of compounds known as indole alkaloids. nih.govnih.gov Indole alkaloids represent one of the largest and most structurally diverse families of natural products, with more than 4,100 distinct compounds identified. encyclopedia.pub Many of these exhibit potent and varied biological activities, which has made the indole and oxindole cores "privileged structures" in medicinal chemistry and drug discovery. nih.govresearchgate.net

The oxindole framework itself is found in alkaloids isolated from various plant species and has been shown to possess a wide range of pharmacological properties. nih.gov The inherent biological relevance of the oxindole nucleus has spurred considerable interest among medicinal chemists to design and synthesize novel derivatives for therapeutic applications. nih.gov Compounds built upon this scaffold are investigated for their potential as anticancer, anti-HIV, and kinase inhibitory agents, among other uses. nih.gov

This compound serves as a synthetic surrogate that allows chemists to access the valued oxindole core while providing a reactive functional group—the bromoethyl chain—for further molecular elaboration. This positions the compound as a key building block for constructing complex tryptamine-derived architectures, such as the hexahydropyrrolo[2,3-b]indole ring system found in many biologically active alkaloids. semanticscholar.org

Historical Trajectory of Research on this compound

While the oxindole scaffold has been a subject of chemical investigation for over a century, dedicated research into this compound appears to have gained momentum in the latter part of the 20th century, driven by its utility in industrial and pharmaceutical synthesis. The compound, identified by the CAS Registry Number 120427-96-5, is notably referenced as a key intermediate in the synthesis of Ropinirole. cymitquimica.com

A significant publication in 1998 in the journal Organic Process Research & Development detailed a multi-step synthesis for this compound on a large scale. chemicalbook.com This research highlighted a practical and scalable route to the compound, which was crucial for its application in the pharmaceutical industry. The synthesis described involves a four-step process starting from isochroman, underscoring the compound's importance as a manufactured chemical intermediate rather than a naturally occurring substance. chemicalbook.com The development of such a robust synthesis pathway indicates that by the late 1990s, this compound had been identified as a critical component in the production of commercially important molecules.

Structural Significance of the this compound Scaffold in Synthetic Organic Chemistry

The synthetic value of this compound is derived from the combination of its stable oxindole core and the highly reactive bromoethyl side chain at the C4 position. This dual functionality makes it a powerful and versatile scaffold in synthetic organic chemistry.

The oxindole ring is a robust structural unit that can be carried through multiple reaction steps. The bromoethyl group, attached to the benzene portion of the scaffold, acts as a potent electrophile. The bromine atom is an excellent leaving group, making the adjacent carbon susceptible to nucleophilic attack. This enhanced reactivity is a cornerstone of its utility, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. cymitquimica.com

Key synthetic applications stemming from its structure include:

Nucleophilic Substitution and Alkylation: The primary reactivity of the bromoethyl group is exploited in nucleophilic substitution reactions. It readily reacts with amines, alcohols, and other nucleophiles to append new functional groups or build larger molecular frameworks. This is a common strategy for synthesizing N-substituted derivatives and constructing more complex heterocyclic systems. researchgate.netuva.esacs.org For instance, it has been used to alkylate piperidine (B6355638) derivatives in the total synthesis of indole alkaloids. acs.org

Cyclization Reactions: The bromoethyl chain is ideally positioned to participate in intramolecular cyclization reactions to form new rings fused to the oxindole core. This has been demonstrated in the synthesis of tetracyclic 3-spirooxindoles through a reaction with substituted pyridines, creating complex, three-dimensional spirocyclic systems. researchgate.net Spiro-oxindoles are an important class of compounds found in many natural products and are of significant interest in drug discovery. mdpi.comresearchgate.net

Precursor to Complex Alkaloids: The scaffold serves as a foundational building block for the total synthesis of natural products. By using the bromoethyl group as a handle for introducing key structural fragments, chemists can construct intricate alkaloid skeletons. Its use has been documented in synthetic routes toward molecules like (±)-corynoxine and (±)-corynoxine B. researchgate.net

The strategic placement of the reactive side chain on the otherwise stable oxindole core allows for selective chemical modifications, making this compound a linchpin in the assembly of diverse and structurally complex target molecules.

Scope and Objectives of the Comprehensive Research Review

This research review is designed to provide a focused and detailed analysis of the chemical compound this compound. The primary objective is to consolidate and present the existing scientific knowledge regarding this specific molecule, emphasizing its role and significance within synthetic organic chemistry. The scope of this article is strictly limited to the chemical nature of the compound, its synthesis, and its applications as a building block for other molecules. This review will systematically cover its chemical properties, established synthetic routes, and its structural importance as a versatile intermediate. By doing so, it aims to serve as an authoritative resource for chemists and researchers interested in the utility of functionalized oxindole scaffolds.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 120427-96-5 cymitquimica.comchemicalbook.com
Molecular Formula C₁₀H₁₀BrNO cymitquimica.comchemicalbook.com
Molecular Weight 240.1 g/mol chemicalbook.com
IUPAC Name 4-(2-bromoethyl)-1,3-dihydro-2H-indol-2-one cymitquimica.com
SMILES O=C1NC2=CC=CC(=C2C1)CCBr cymitquimica.com
InChI InChI=1S/C10H10BrNO/c11-5-4-7-2-1-3-9-8(7)6-10(13)12-9/h1-3H,4-6H2,(H,12,13) cymitquimica.com
InChIKey KJFSOQQZVCONSQ-UHFFFAOYSA-N cymitquimica.com

Table 2: Selected Synthesis of this compound

This table outlines a multi-step synthesis route reported in the literature. chemicalbook.com

StepStarting MaterialReagents and ConditionsProductReference
1 IsochromanBromine, Water, Irradiation- chemicalbook.com
2 Intermediate from Step 1Water, Methanol, Acidic conditions- chemicalbook.com
3 Intermediate from Step 2Iron(III) chloride, Acidic conditions- chemicalbook.com
4 Intermediate from Step 3Palladium on activated charcoal, Sodium hypophosphite monohydrate, Water, Ethyl acetateThis compound chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-bromoethyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c11-5-4-7-2-1-3-9-8(7)6-10(13)12-9/h1-3,6H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFXEJHKEJPEOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=O)C=C2C(=C1)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 2 Bromoethyl 2 Oxoindole

Convergent and Divergent Synthesis Strategies for the 2-Oxoindole Core

The 2-oxoindole, or oxindole (B195798), skeleton is a privileged structure in medicinal chemistry, found in numerous natural products and pharmacologically active compounds. google.comorganic-chemistry.org Its synthesis has been the subject of extensive research, leading to a variety of strategic approaches. These can be broadly categorized into methods that construct the heterocyclic ring system through cyclization (annulation) and those that modify a pre-existing indole (B1671886) ring.

Annulation strategies involve the formation of the five-membered lactam ring onto a benzene (B151609) precursor. These methods are powerful for creating the core structure, often allowing for substitution patterns that are difficult to achieve otherwise.

One of the most prominent modern methods is the palladium-catalyzed intramolecular α-arylation of amides . This reaction typically involves the cyclization of an α-haloanilide precursor, such as an N-aryl-α-chloroacetamide. researchgate.net The use of palladium catalysts with specific ligands, like tricyclohexylphosphine (PCy₃) or sterically hindered N-heterocyclic carbenes (NHCs), has enabled these reactions to proceed under mild conditions with high yields, even accommodating aryl chloride substrates. researchgate.net

Another significant approach involves rhodium-catalyzed intramolecular C-H insertion . In this method, a rhodium catalyst facilitates the decomposition of a diazoamide, leading to a carbene that inserts into an aromatic C-H bond of a tethered aniline derivative to form the oxindole ring. organic-chemistry.org The regioselectivity of this insertion can often be controlled by steric and electronic factors of the substituents on the aromatic ring. organic-chemistry.org

Other notable annulation reactions include:

Stolle Synthesis: This involves the cyclization of an N-(2-chloroacetyl)aniline derivative using a strong Lewis acid like aluminum chloride.

Hinsberg Reaction: This method utilizes the reaction of an N-arylglyoxalate with a base to form the oxindole ring.

Synthesis MethodPrecursorKey Reagents/CatalystDescription
Palladium-Catalyzed α-Arylation N-(Aryl)-α-haloacetamidePd(OAc)₂, PCy₃ or NHC ligand, BaseIntramolecular cyclization via C-N bond formation. Tolerates a wide range of functional groups. researchgate.net
Rhodium-Catalyzed C-H Insertion N-Aryl-α-diazoamideRh₂(OAc)₄ or other Rh(II) catalystsIntramolecular insertion of a rhodium carbene into an aromatic C-H bond. organic-chemistry.org
Stolle Synthesis N-(2-Chloroacetyl)anilineAlCl₃ or other Lewis acidsElectrophilic cyclization under harsh, acidic conditions.
Heck-Inspired Domino Cyclization N-Allyl-2-bromoanilinesPalladium catalystA domino sequence involving cyclization to construct the oxindole scaffold. chemdad.com

An alternative to building the oxindole core from acyclic precursors is the direct functionalization of a pre-existing indole molecule. The most common transformation in this category is the oxidation of the indole ring at the C2 position .

This regioselective oxidation converts the electron-rich indole into the corresponding 2-oxoindole. organic-chemistry.org A variety of oxidizing agents have been employed for this purpose, with the choice of reagent often depending on the other functional groups present in the molecule. Common oxidants include:

N-Bromosuccinimide (NBS)

meta-Chloroperoxybenzoic acid (m-CPBA)

Oxone, often in the presence of a halide catalyst. chemicalbook.com

Dimethyldioxirane (DMDO)

A facile method promoted by sulfuric acid adsorbed on silica gel has been reported for the practical and site-selective oxidation of indoles to 2-oxindoles, demonstrating broad substrate scope. organic-chemistry.org This approach highlights the development of more convenient and heterogeneous oxidation strategies.

Regioselective Introduction of the 4-(2-Bromoethyl) Moiety

The introduction of the 2-bromoethyl group specifically at the C4 position of the oxindole ring is a synthetic challenge that typically requires a multi-step approach, as direct C4-bromoethylation is not readily achieved. The most logical and practiced strategy involves the initial installation of a 4-(2-hydroxyethyl) group, followed by the conversion of the hydroxyl group to a bromide. The precursor, 1,3-Dihydro-4-(2-hydroxyethyl)-2H-indole-2-one, is a key intermediate in this process. nih.gov

Once the precursor 4-(2-hydroxyethyl)-2-oxoindole is obtained, the terminal primary alcohol must be converted into a bromide. This is a standard functional group transformation in organic synthesis, and several reliable methods are available. The choice of reagent is crucial to ensure high yield and minimize side reactions, such as elimination to form a vinyl group.

Common brominating agents for this conversion include:

Phosphorus tribromide (PBr₃): A classic and effective reagent for converting primary and secondary alcohols to alkyl bromides. The reaction typically proceeds with high efficiency.

Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃): Known as the Appel reaction, this combination provides a mild method for bromination, operating under neutral conditions which can be advantageous for sensitive substrates.

Thionyl bromide (SOBr₂): Similar to thionyl chloride for chlorination, this reagent can effectively replace a hydroxyl group with bromine.

Aqueous Hydrobromic Acid (HBr): This method is often used for simple alcohols but may require harsh conditions (high temperatures) that could be incompatible with the oxindole core.

Brominating ReagentConditionsAdvantagesPotential Drawbacks
Phosphorus Tribromide (PBr₃) Typically in an aprotic solvent (e.g., DCM, ether) at 0 °C to room temperature.High yield, reliable for primary alcohols.Stoichiometric phosphorus byproducts.
CBr₄ / PPh₃ (Appel Reaction) Aprotic solvent (e.g., DCM, MeCN) at room temperature.Mild, neutral conditions, good for sensitive substrates.Stoichiometric triphenylphosphine oxide byproduct can complicate purification.
Thionyl Bromide (SOBr₂) Often used with a base like pyridine to neutralize HCl byproduct.Gaseous byproducts (SO₂, HBr) can drive the reaction.Reagent can be corrosive and moisture-sensitive.
Aqueous Hydrobromic Acid (HBr) Often requires heating.Inexpensive.Harsh acidic conditions may not be suitable for all substrates; risk of rearrangement (not an issue for this primary alcohol).

For the specific conversion of 4-(2-hydroxyethyl)-2-oxoindole to 4-(2-bromoethyl)-2-oxoindole, optimization focuses on maximizing the yield of the desired substitution product while preventing unwanted side reactions on the oxindole ring.

The use of mild conditions, such as those provided by the Appel reaction (CBr₄/PPh₃) , is often preferred. The reaction is typically carried out in an inert aprotic solvent like dichloromethane (DCM) or acetonitrile (MeCN) at or below room temperature. These conditions help preserve the integrity of the lactam and aromatic rings of the oxindole core.

When using PBr₃ , the reaction is generally performed at a reduced temperature (e.g., 0 °C) to control its reactivity, followed by slow warming to room temperature. The stoichiometry of PBr₃ is critical; typically, slightly more than one-third of an equivalent is used per equivalent of alcohol.

Catalytic approaches for this specific alcohol-to-bromide transformation are less common than stoichiometric methods. The focus remains on reagent selection and the precise control of reaction parameters such as temperature, solvent, and reaction time to ensure a clean and efficient conversion.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of oxindole derivatives has gained significant attention, aiming to reduce environmental impact and improve safety and efficiency. rsc.org While a dedicated green synthesis for this compound is not extensively documented, the principles can be applied to its multi-step production.

Key green approaches relevant to this synthesis include:

Use of Green Solvents: Traditional syntheses often use hazardous organic solvents. Green alternatives such as water, ethanol, ionic liquids, or deep eutectic solvents are being explored for oxindole synthesis. rsc.org For instance, some syntheses of 3,3-disubstituted oxindoles have been successfully performed in water, avoiding the need for catalysts and hazardous solvents. researchgate.net

Catalyst-Free Reactions: Developing reaction conditions that proceed without a catalyst, or with a recyclable heterogeneous catalyst, is a core green principle. Some condensations to form oxindole derivatives have been achieved in water without any catalyst. researchgate.net

Alternative Energy Sources: Microwave irradiation and visible-light irradiation are being used to accelerate reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multi-component reactions (MCRs), where three or more reactants combine in a single step to form the product, are excellent examples of atom-economical processes being applied to the synthesis of complex oxindole derivatives. rsc.org

Green Chemistry PrincipleApplication in Oxindole SynthesisPotential Relevance to this compound
Alternative Solvents Use of water, ethanol-water mixtures, or deep eutectic solvents instead of chlorinated solvents. researchgate.netrsc.orgPerforming the annulation or oxidation steps in greener solvents.
Energy Efficiency Microwave-assisted or visible-light-induced reactions to reduce reaction times and energy input. rsc.orgAccelerating the cyclization step to form the oxindole core.
Catalysis Use of recyclable heterogeneous catalysts or performing reactions under catalyst-free conditions.Developing a solid-supported catalyst for the annulation reaction.
Atom Economy Employing multi-component reactions (MCRs) to build complex oxindoles in a single step. rsc.orgDesigning a convergent MCR to assemble a precursor to the target molecule, minimizing steps and waste.

By integrating these principles, the synthesis of this compound can be made more sustainable, cost-effective, and environmentally benign. rsc.org

Solvent-Free and Aqueous Medium Approaches

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Modern synthetic chemistry is increasingly shifting towards solvent-free and aqueous-based methods to minimize environmental impact and enhance safety.

A plausible and convenient route to this compound involves a two-step sequence starting from the synthesis of its precursor, 4-(2-hydroxyethyl)indolin-2-one, followed by the bromination of the hydroxyl group. A known synthesis of 4-(2-hydroxyethyl)indolin-2-one starts from 2-(2-methyl-3-nitrophenyl)acetic acid. researchgate.net While specific solvent-free or aqueous methods for the synthesis of 4-(2-hydroxyethyl)indolin-2-one are not extensively detailed in publicly available literature, general green chemistry principles can be applied to this synthetic pathway. For instance, the reduction of the nitro group, a key step in the formation of the oxindole ring, can often be carried out in aqueous media using catalysts like palladium on carbon (Pd/C) with a hydrogen source.

For the subsequent bromination of the hydroxyl group in 4-(2-hydroxyethyl)indolin-2-one, several solvent-free and aqueous approaches have been developed for the conversion of alcohols to alkyl bromides. One such method involves the use of quaternary ammonium tribromides, which can act as brominating agents under solvent-free conditions, often requiring just thorough mixing of the reactants. Another approach is the use of N-bromosuccinimide (NBS) in the presence of a catalyst in water. organic-chemistry.org The reaction of alcohols with a mixture of sodium or potassium bromide and concentrated sulfuric acid can also produce alkyl bromides, with the bromoalkane being distilled off from the aqueous reaction mixture. chemguide.co.uk

Table 1: Potential Solvent-Free and Aqueous Bromination Methods for 4-(2-hydroxyethyl)indolin-2-one

Reagent/SystemConditionsAdvantages
Tetrabutylammonium tribromide (TBATB)Solvent-free, thorough mixingAvoids solvent use, simple procedure.
N-Bromosuccinimide (NBS)/CatalystAqueous mediumUtilizes water as a green solvent.
NaBr/H₂SO₄ (conc.)Aqueous medium, heatingReadily available and cost-effective reagents.

Sustainable Catalysis in Synthesis Protocols

The use of sustainable catalysts is a cornerstone of green chemistry, aiming to replace stoichiometric reagents with catalytic systems that are efficient, recyclable, and environmentally benign.

In the synthesis of the 4-(2-hydroxyethyl)indolin-2-one precursor, catalytic hydrogenation is a key step. The use of heterogeneous catalysts like palladium on carbon (Pd/C) is a well-established and sustainable method for the reduction of nitro groups. These catalysts can be easily recovered by filtration and reused, minimizing waste. Research into novel catalysts for nitro group reduction continues, with a focus on using earth-abundant metals and developing more active and selective catalytic systems that can operate under milder conditions.

For the bromination of the alcohol, catalytic methods offer a greener alternative to traditional stoichiometric reagents. For instance, the use of alkali metal bromides as bromide catalysts in the presence of an oxidant like hydrogen peroxide provides a more environmentally friendly approach. wikipedia.org Vanadium complexes have also been investigated as catalysts for halogenation reactions, offering an alternative to more toxic heavy metal catalysts. mdpi.com

Table 2: Examples of Sustainable Catalysts for Key Synthetic Steps

Reaction StepCatalystAdvantages
Nitro group reductionPalladium on carbon (Pd/C)Heterogeneous, recyclable, high efficiency.
Alcohol brominationKBr/H₂O₂Uses a simple salt as a catalyst and water as a solvent.
Alcohol brominationVanadium complexesAvoids the use of more toxic heavy metals.

Scale-Up Considerations and Process Intensification for this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production presents numerous challenges, including reaction control, safety, and cost-effectiveness. Process intensification, which aims to develop smaller, safer, and more efficient manufacturing processes, is a key strategy in modern chemical production.

For the multi-step synthesis of this compound, several scale-up considerations are crucial. Heat and mass transfer limitations can become significant in large batch reactors, potentially leading to side reactions and reduced yields. The handling of hazardous reagents, such as concentrated acids or bromine, also poses significant safety risks on a large scale.

Continuous flow chemistry offers a powerful solution to many of these challenges. acs.orgallfordrugs.com By performing reactions in small-diameter tubes or microreactors, excellent heat and mass transfer can be achieved, allowing for precise control over reaction conditions. youtube.com This can lead to higher yields, improved product quality, and enhanced safety due to the small reaction volumes at any given time. A multi-step continuous flow synthesis can be designed where intermediates are directly transferred from one reactor to the next without isolation, significantly reducing processing time and waste. researchgate.net For instance, the synthesis of oxindole derivatives has been successfully demonstrated using continuous-flow systems, highlighting the potential for this technology in the production of this compound. acs.org

Process analytical technology (PAT) can be integrated into a continuous flow setup to monitor reaction progress in real-time, allowing for immediate adjustments to maintain optimal conditions and ensure consistent product quality. The scale-up of a continuous flow process is often more straightforward than for a batch process, as it typically involves running the system for a longer duration or "numbering-up" by running multiple reactors in parallel. mtak.hu

Table 3: Comparison of Batch vs. Continuous Flow Processing for this compound Synthesis

ParameterBatch ProcessingContinuous Flow Processing
Heat & Mass Transfer Often limited, can lead to poor control.Excellent, enabling precise control.
Safety Higher risk with large volumes of hazardous materials.Inherently safer due to small reaction volumes.
Scalability Can be complex and require re-optimization.More straightforward (longer run time or numbering-up).
Process Control Slower response to deviations.Real-time monitoring and control with PAT.
Footprint Requires large reactors and significant plant space.Compact reactors, smaller footprint.

Reactivity Profiles and Transformational Chemistry of 4 2 Bromoethyl 2 Oxoindole

Nucleophilic Substitution Reactions Involving the 2-Bromoethyl Moiety

The primary alkyl bromide of the 2-bromoethyl group at the C4 position is a potent electrophile, highly susceptible to nucleophilic attack via an S_N2 mechanism. This reactivity allows for the introduction of a wide variety of functional groups through C-alkylation, heteroatom-alkylation, and intramolecular cyclization pathways.

C-Alkylation and Heteroatom-Alkylation Reactions

The electrophilic carbon bearing the bromine atom readily reacts with a range of soft and hard nucleophiles.

C-Alkylation: Carbon-based nucleophiles, such as enolates derived from β-dicarbonyl compounds, malonates, and cyanoacetates, can be used to form new carbon-carbon bonds. These reactions are typically carried out in the presence of a non-nucleophilic base, such as sodium hydride or potassium carbonate, to generate the nucleophile in situ. For example, the reaction with diethyl malonate would yield a derivative that can be further manipulated synthetically.

Heteroatom-Alkylation: A diverse array of heteroatom nucleophiles, including amines, alcohols, thiols, and azides, can displace the bromide to furnish a variety of functionalized derivatives. Primary and secondary amines react to form the corresponding secondary and tertiary amines, respectively. Thiolates readily form thioethers, while alkoxides can be used to synthesize ethers. The reaction with sodium azide (B81097) provides an entry to the corresponding alkyl azide, a versatile precursor for the synthesis of amines via reduction or triazoles via cycloaddition reactions.

Table 1: Examples of Nucleophilic Substitution Reactions with 4-(2-Bromoethyl)-2-oxoindole Analogs This table is illustrative and based on known reactivity patterns of alkyl bromides.

Nucleophile (Nu-H) Reagent/Conditions Product Type
Diethyl malonate NaH, THF C-Alkylation
Pyrrolidine K₂CO₃, CH₃CN N-Alkylation
Sodium thiophenoxide DMF S-Alkylation
Sodium azide DMSO Azide Formation
Sodium methoxide MeOH O-Alkylation

Intramolecular Cyclization Pathways Initiated by Bromoethyl Reactivity

The proximity of the bromoethyl side chain to the nucleophilic centers of the oxindole (B195798) core facilitates intramolecular cyclization reactions. The most prominent pathway involves the N-alkylation by the indole (B1671886) nitrogen. Deprotonation of the lactam nitrogen with a suitable base, such as sodium hydride, generates an amide anion which can then attack the electrophilic carbon of the bromoethyl group in an intramolecular fashion. This 5-exo-trig cyclization results in the formation of a new five-membered ring, leading to a tricyclic pyrrolo[1,2-a]indol-3(9H)-one core structure. rsc.orgresearchgate.net This rigid, fused-ring system is of significant interest in medicinal chemistry and natural product synthesis. rsc.org The efficiency of this cyclization is dependent on reaction conditions, including the choice of base and solvent.

Functional Group Interconversions of the 2-Oxoindole Lactam

The lactam functionality within the 2-oxoindole core presents opportunities for various chemical transformations, including reduction of the carbonyl group and functionalization of the nitrogen atom.

Reduction and Derivatization Strategies of the Carbonyl Group

The C2-carbonyl group of the oxindole ring can be selectively reduced to either a hydroxyl group or a methylene (B1212753) group. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the amide carbonyl to a methylene group, yielding the corresponding 4-(2-bromoethyl)indoline derivative. libretexts.orgwikipedia.org Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not reactive enough to reduce the amide carbonyl but can be used for the reduction of other functionalities if present. libretexts.org

Selective reduction to the corresponding 2-hydroxyindoline (a hemiaminal) can be challenging but may be achieved under specific conditions. Further derivatization of the carbonyl group includes its conversion to a thiocarbonyl group using reagents like Lawesson's reagent, or its participation in Wittig-type reactions to form exocyclic double bonds at the C2 position.

N-Functionalization of the Indole Nitrogen Atom

The nitrogen atom of the lactam is nucleophilic after deprotonation and can be functionalized with various electrophiles. youtube.com This N-functionalization can alter the steric and electronic properties of the molecule and is often a key step in the synthesis of complex oxindole-containing targets. nih.govnih.gov

N-Alkylation: The N-H proton can be removed by a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to form the corresponding anion, which can then be alkylated with alkyl halides or other alkylating agents. youtube.comresearchgate.net

N-Acylation: The nitrogen can also be acylated using acyl chlorides or anhydrides in the presence of a base. researchgate.netnih.govdicp.ac.cn N-acylation increases the electron-withdrawing nature of the lactam and can influence the reactivity of the rest of the molecule. rsc.org It is a common strategy to install protecting groups or to introduce specific functionalities. nih.gov

Table 2: N-Functionalization Reactions of the 2-Oxoindole Ring Based on general reactivity of 2-oxindoles.

Reaction Type Electrophile Reagent/Conditions Product
N-Alkylation Benzyl bromide NaH, DMF N-Benzyl-4-(2-bromoethyl)-2-oxoindole
N-Acylation Acetyl chloride Et₃N, CH₂Cl₂ N-Acetyl-4-(2-bromoethyl)-2-oxoindole
N-Sulfonylation Tosyl chloride Pyridine N-Tosyl-4-(2-bromoethyl)-2-oxoindole

Electrophilic and Radical Reactions on the Indole Ring System

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of chlorine, bromine, or iodine using appropriate halogenating agents (e.g., N-chlorosuccinimide, N-bromosuccinimide) and a Lewis acid catalyst if necessary.

Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid.

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride (AlCl₃). For instance, Friedel-Crafts acylation of 2-oxoindole with 2-bromopropanoyl chloride in the presence of AlCl₃ has been shown to occur at the C5 position. chemicalbook.com

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst.

Radical reactions on the oxindole scaffold have also been reported, providing access to unique substitution patterns. For example, copper-catalyzed trifluoromethylation of N-arylacrylamides leads to CF₃-containing oxindoles through a radical process. rsc.org Radical cyclization reactions involving the oxindole core are also known synthetic strategies. nih.gov These reactions showcase the expanding repertoire of transformations available for this versatile heterocyclic system.

Direct Functionalization of the Indole Nucleus

The oxindole core of this compound possesses several sites amenable to direct functionalization. These reactions, which modify the core structure without altering the bromoethyl chain, typically proceed via C–H activation. Cross-dehydrogenative-coupling (CDC) reactions have emerged as powerful, atom-economical methods for this purpose. chim.it

The C–H bonds at the C4 to C7 positions on the benzene (B151609) portion of the ring and the C3 position on the pyrrolone ring are primary targets. While the C3 position is often the most reactive site in many indole systems, strategic use of directing groups or specific catalysts can achieve functionalization at other, less reactive positions. chim.it Palladium-catalyzed methods are commonly employed to convert α-chloroacetanilides into oxindoles through C-H functionalization, demonstrating the feasibility of forming C-C bonds at the aromatic ring under relatively mild conditions. organic-chemistry.org Electrochemical methods also provide an alternative for the direct C(sp³)–H functionalization at the C-3 position, allowing the oxindole to act as an electrophile in a process known as Umpolung reactivity. acs.orgacs.org

Table 1: Representative Conditions for Direct C-H Functionalization of Oxindole Scaffolds

Reaction Type Catalyst/Reagent Oxidant/Base Solvent Position Functionalized Ref.
Arylation Pd(OAc)₂ AgOAc Toluene C4 nih.gov
Alkenylation Pd(OAc)₂ Ag₂CO₃ Dioxane C7 chim.it
Arylation (CDC) Fe-catalyst O₂ (aerobic) Not specified C3 chim.it

Radical-Mediated Transformations Involving this compound

Radical chemistry offers unique pathways for the synthesis and functionalization of oxindoles. For this compound, radical transformations can be initiated at either the bromoethyl side chain or through reactions involving the oxindole core. Visible-light photoredox catalysis has become a prominent method for generating radicals under mild conditions, enabling transformations that are otherwise challenging. nih.govresearchgate.netrsc.org

One potential transformation is a radical cyclization. For instance, N-arylacrylamides can undergo radical cyclization to construct 2-oxindoles. rsc.org In a hypothetical pathway involving this compound, the bromine could be substituted with a suitable radical precursor, which could then initiate an intramolecular cyclization to form a new ring fused to the oxindole core. Furthermore, visible light can mediate the homolytic cleavage of certain bonds to generate radicals that add to the oxindole system. researchgate.netresearchgate.net For example, a process involving the reaction of benzoyl azides with N-arylmethacrylamides under visible light sensitization leads to oxindoles through a cascade cyclization, highlighting the utility of photocatalysis in constructing this scaffold. ibs.re.kr

Table 2: Examples of Radical-Mediated Synthesis and Functionalization of Oxindoles

Reaction Type Radical Source Catalyst/Conditions Product Type Ref.
Reductive Cyclization Tris(trimethylsilyl)silane Visible Light Functionalized Oxindoles researchgate.net
Tandem Radical Cyclization gem-bromonitroalkanes fac-Ir(ppy)₃ / Visible Light 3,3-Disubstituted Oxindoles rsc.org
Cascade Cyclization Benzoyl Azides [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ / Visible Light Spirooxindoles ibs.re.kr

Transition Metal-Catalyzed Transformations Utilizing this compound

The bromoethyl group serves as an excellent electrophilic handle for a wide array of transition metal-catalyzed reactions, particularly those mediated by palladium. These transformations are fundamental for carbon-carbon and carbon-heteroatom bond formation.

The primary alkyl bromide in this compound is well-suited for various palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of diverse substituents at the terminus of the ethyl chain.

Suzuki-Miyaura Coupling: This reaction couples the alkyl bromide with an organoboron reagent (e.g., a boronic acid or ester). While challenging for sp³-hybridized carbons, advancements have enabled the coupling of unactivated alkyl halides. youtube.comyoutube.comresearchgate.net This would allow for the introduction of aryl or vinyl groups.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an organic halide. wikipedia.orgorganic-chemistry.org The development of catalyst systems based on N-heterocyclic carbene (NHC) ligands has successfully extended this reaction to unactivated alkyl bromides, enabling the synthesis of alkynylated oxindole derivatives from this compound. organic-chemistry.org

Heck Reaction: The Heck reaction typically couples an aryl or vinyl halide with an alkene. wikipedia.orgorganic-chemistry.org While a direct Heck reaction with the alkyl bromide is not standard, related transformations can achieve similar outcomes.

Table 3: Conditions for Cross-Coupling Reactions with Alkyl Bromides

Coupling Type Catalyst System Base Solvent Coupling Partner Ref.
Suzuki-Miyaura Pd(OAc)₂ / Ligand K₂CO₃ / Cs₂CO₃ DMF / Toluene Arylboronic acids nih.gov
Sonogashira Pd(dba)₂ / IPr·HCl K₂CO₃ Dioxane Terminal Alkynes organic-chemistry.org

The bromoethyl substituent can participate in intramolecular cyclization reactions to construct new fused-ring systems. Palladium-catalyzed cascade reactions are particularly powerful in this regard. A typical sequence involves the oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by an intramolecular carbopalladation or C-H activation step. nih.gov

For example, an intramolecular Heck-type reaction could occur if the oxindole nitrogen is first functionalized with an appropriate unsaturated tether. Alternatively, a cascade reaction involving intramolecular C–H functionalization could lead to the formation of a spiropalladacycle intermediate, which can then be trapped by another reactant to build complex spirocyclic structures. nih.gov Such strategies provide access to novel polycyclic and spirocyclic oxindole derivatives. nih.govrsc.orgmdpi.com

Table 4: Catalyst Systems for Transition Metal-Mediated Cyclizations

Reaction Type Catalyst Ligand Oxidant/Additive Solvent Ref.
Cascade Heck/C-H Functionalization Pd(OAc)₂ P(o-tol)₃ Ag₂CO₃ Dioxane nih.gov
Cascade Heck Cyclization Pd(OAc)₂ PPh₃ K₂CO₃ Toluene nih.gov
C-H Functionalization/Cyclization Pd(OAc)₂ None Benzoquinone (BQ) Dioxane mdpi.com

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are highly valued for their efficiency and atom economy. beilstein-journals.org The oxindole scaffold is frequently synthesized via MCRs, often starting from isatins. acs.orgnih.govmdpi.comnih.gov

Incorporating this compound as a starting material in an MCR presents several possibilities. The nucleophilic N-H group, the C3 methylene protons, and the electrophilic bromoethyl chain could all participate in bond-forming events. For example, a three-component reaction could involve the N-H of the oxindole, an aldehyde, and a nucleophile in a Mannich-type reaction. Alternatively, the bromoethyl group could be displaced by an in situ-generated nucleophile as part of a tandem MCR sequence. While specific examples starting with this compound are not prevalent, the extensive use of functionalized oxindoles in MCRs suggests significant potential for developing novel synthetic routes. acs.orgmdpi.com

Table 5: Examples of MCRs for the Synthesis of Complex Oxindoles

MCR Type Key Components Catalyst Product Scaffold Ref.
1,3-Dipolar Cycloaddition Isatin, L-proline, Maleate None Spiropyrrolizidine Oxindole mdpi.com
Knoevenagel/Michael/Cyclization Isatin, Malononitrile, Sesamol Squaramide Spiro[chromene-oxindole] researchgate.net
Tandem Cycloaddition Isatin, 1,3-Dicarbonyl Compounds SnCl₄ Spirooxindole Pyranochromenedione nih.gov

Stereoselective and Asymmetric Transformations Derived from this compound

The development of stereoselective methods to synthesize chiral oxindoles is of great interest due to their prevalence in biologically active molecules. Asymmetric transformations involving this compound could focus on two main areas: creating a chiral center at the C3 position or engaging the bromoethyl side chain in a stereoselective cyclization.

Catalytic asymmetric synthesis is the most elegant approach to achieve enantiopure products. nih.gov This can involve chiral Lewis acids, organocatalysts, or transition metal complexes with chiral ligands. For instance, an asymmetric alkoxylation of 3-bromo-3-substituted-2-oxindoles has been achieved using a chiral Ni(II) complex, demonstrating that the C3 position can be stereoselectively functionalized. researchgate.net Similarly, organocatalytic three-component cascade reactions have been developed to produce highly enantioenriched spirooxindoles. researchgate.net The bromoethyl chain of this compound could be employed in an asymmetric intramolecular alkylation or cyclization, where a chiral catalyst would control the stereochemical outcome of the ring-forming step.

Table 6: Approaches to Asymmetric Synthesis of Chiral Oxindoles

Reaction Type Catalyst/System Chiral Source Achieved Stereocontrol Ref.
Saucy-Marbet Claisen Rearrangement Au(I) complex Chiral BINAP-type ligand (difluoroPHOS) High enantioselectivity (up to 86% ee) nih.gov
Multicomponent Reaction Sc(OTf)₃ None (diastereoselective) High diastereoselectivity (≤94:6:0:0) nih.gov
Alkoxylation Ni(II) complex Chiral N,N'-dioxide ligand High enantiomeric ratio (up to 95:5 er) researchgate.net

Based on a comprehensive search of available scientific literature, there is no specific information detailing the advanced applications of the chemical compound This compound in the contexts outlined in the requested article structure.

The performed searches for the use of "this compound" as a precursor in the total synthesis of complex natural products, as a scaffold for novel heterocyclic systems, or in the synthesis of pharmacologically relevant scaffolds did not yield any specific research findings, data tables, or detailed synthetic strategies for this particular compound.

While the broader classes of molecules, such as oxindoles and indole alkaloids, are extensively studied and utilized in these areas, the specific applications for the 4-(2-bromoethyl) substituted oxindole are not documented in the available results. Research often focuses on other isomers, such as 3-substituted oxindoles, or different functional group manipulations on the oxindole core.

Therefore, it is not possible to generate a scientifically accurate and informative article that strictly adheres to the provided outline and focuses solely on "this compound" without resorting to speculation or including information on unrelated compounds, which would violate the specific constraints of the request.

Advanced Applications of 4 2 Bromoethyl 2 Oxoindole As a Versatile Synthetic Building Block

Role in the Synthesis of Pharmacologically Relevant Scaffolds (Pre-Clinical and Non-Clinical)

Design and Synthesis of Ligand Precursors

The reactive nature of the bromoethyl group in 4-(2-Bromoethyl)-2-oxoindole makes it an excellent electrophile for nucleophilic substitution reactions. cymitquimica.com This property is extensively utilized in the design and synthesis of precursors for various ligands, which are crucial components in the development of catalysts and therapeutic agents. researchgate.net

One common strategy involves the reaction of this compound with various amines, thiols, or alcohols to introduce new functional groups and build more complex molecular architectures. For instance, reaction with primary or secondary amines can lead to the formation of N-substituted aminoethyl-oxoindole derivatives. These derivatives can serve as scaffolds for the synthesis of bidentate or tridentate ligands by incorporating additional coordinating atoms. The resulting ligands can then be complexed with transition metals to form catalysts for a variety of organic transformations. arabjchem.org

A notable application is in the synthesis of precursors for N-heterocyclic carbene (NHC) ligands. researchgate.net The aminoethyl side chain can be further elaborated to form an imidazolium (B1220033) salt, which upon deprotonation, yields the corresponding NHC. These NHC ligands are highly sought after in organometallic chemistry due to their strong σ-donating properties and their ability to form stable complexes with a wide range of transition metals. researchgate.net The oxindole (B195798) moiety itself can also participate in coordination, leading to the formation of pincer-type ligands with unique electronic and steric properties. osu.edu

The versatility of this compound in ligand precursor synthesis is further highlighted by its use in creating libraries of potential ligands for high-throughput screening. By reacting the bromoethyl group with a diverse set of nucleophiles, a wide array of ligand precursors can be rapidly synthesized, facilitating the discovery of new catalysts with improved activity and selectivity. chemdiv.com

Table 1: Examples of Ligand Precursors Synthesized from this compound

Precursor Type Synthetic Strategy Potential Application
Aminoethyl-oxoindole Nucleophilic substitution with amines Precursors for bidentate or tridentate ligands for catalysis
Thioethyl-oxoindole Nucleophilic substitution with thiols Ligands for heavy metal chelation or catalysis
Ether-linked oxoindole Nucleophilic substitution with alcohols Building blocks for macrocyclic ligands

Generation of Compound Libraries for Biological Screening (Excluding Assay Results)

The development of new therapeutic agents heavily relies on the screening of large and diverse compound libraries. chemdiv.comlifechemicals.com this compound serves as an excellent starting point for the generation of such libraries due to the ease with which its bromoethyl group can be functionalized. cymitquimica.com This allows for the rapid creation of a multitude of structurally diverse molecules based on the privileged oxindole scaffold. rsc.org

The generation of these libraries typically involves parallel synthesis techniques where this compound is reacted with a large set of diverse building blocks. These building blocks can include a wide variety of amines, thiols, phenols, and other nucleophiles, each introducing a unique side chain and altering the physicochemical properties of the resulting molecule. cymitquimica.comchemdiv.com

Furthermore, the oxindole core itself can be modified. For example, the nitrogen atom of the oxindole can be alkylated or acylated, and the aromatic ring can undergo electrophilic substitution reactions, further expanding the chemical space of the library. nih.gov This multi-pronged derivatization strategy allows for the creation of libraries with a high degree of structural and functional diversity, increasing the probability of identifying compounds with desired biological activities. nih.gov

These libraries can be designed to target specific protein families, such as kinases or G-protein coupled receptors, by incorporating functionalities known to interact with these targets. lifechemicals.comcaymanchem.com The oxindole core is a known pharmacophore in many biologically active compounds, and by systematically modifying the substituents, it is possible to fine-tune the interactions with the target protein. rsc.org The resulting compound libraries provide a valuable resource for high-throughput screening campaigns aimed at discovering new drug candidates. chemdiv.com

Table 2: Strategies for Generating Compound Libraries from this compound

Derivatization Site Reaction Type Diversity Elements
Bromoethyl group Nucleophilic substitution Amines, thiols, alcohols, phenols, heterocycles
Oxindole Nitrogen Alkylation, Acylation Alkyl halides, acyl chlorides

Application in Material Science and Supramolecular Chemistry (Non-Property Focused)

Beyond its applications in medicinal chemistry, this compound is also a valuable building block in the field of materials science and supramolecular chemistry. cymitquimica.com Its ability to undergo a variety of chemical transformations makes it a suitable precursor for the synthesis of monomers and functional organic materials. researchgate.net

Monomer or Building Block for Specialty Polymers

The bromoethyl group of this compound can be converted into a polymerizable functional group, such as a vinyl or acrylate (B77674) group. For example, elimination of HBr can lead to a vinyl-substituted oxindole, or substitution with a methacrylate (B99206) salt can produce an oxindole-containing methacrylate monomer. rsc.org These monomers can then be polymerized using various techniques, such as free radical polymerization or controlled radical polymerization, to yield specialty polymers with the oxindole moiety incorporated into the side chains. researchgate.net

The resulting polymers can exhibit interesting properties due to the presence of the oxindole units. The rigid and planar structure of the oxindole core can influence the polymer's thermal stability and mechanical properties. Furthermore, the hydrogen bonding capabilities of the oxindole's amide group can lead to self-assembly and the formation of ordered structures in the solid state or in solution. These polymers could find applications as specialty coatings, membranes, or in the fabrication of nanostructured materials.

Precursor for Advanced Organic Electronic Materials

The oxindole core is an electron-rich heterocyclic system, and its derivatives have been explored as components of organic electronic materials. researchgate.netnumberanalytics.com this compound can serve as a precursor for the synthesis of more complex conjugated molecules for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). nih.gov

The bromoethyl group can be used as a handle to introduce other functional groups or to couple the oxindole unit to other aromatic systems through cross-coupling reactions. For instance, after conversion of the bromoethyl group to a more reactive species, Suzuki or Stille coupling reactions can be employed to link the oxindole to other conjugated building blocks, thereby extending the π-conjugation of the molecule. This is a key strategy in the design of organic semiconductors with high charge carrier mobilities. researchgate.net The ability to systematically modify the structure of these materials starting from a common precursor like this compound is highly advantageous for tuning their electronic and optical properties.

Utilization in Catalyst Design and Ligand Synthesis

The unique structural features of this compound make it a valuable platform for the design and synthesis of novel ligands and catalysts. mdpi.com The presence of both a reactive electrophilic center (the bromoethyl group) and a potential coordinating group (the oxindole carbonyl and nitrogen) allows for the construction of sophisticated ligand architectures. cymitquimica.comarabjchem.org

The bromoethyl group can be readily transformed into a variety of coordinating functionalities through nucleophilic substitution reactions. cymitquimica.com For example, reaction with diphenylphosphine (B32561) followed by oxidation can yield a phosphine (B1218219) oxide moiety, a common coordinating group in transition metal catalysis. Alternatively, reaction with a chiral amine can introduce a stereocenter, leading to the synthesis of chiral ligands for asymmetric catalysis. acs.org

The oxindole scaffold itself can act as a rigid backbone, pre-organizing the coordinating groups in a specific geometry around the metal center. This can lead to enhanced catalytic activity and selectivity. For instance, by introducing two coordinating arms at the 4-position and another at the nitrogen atom of the oxindole, it is possible to create pincer-type ligands that can stabilize reactive metal centers and promote challenging catalytic transformations. osu.edu

Furthermore, the oxindole moiety can participate in non-covalent interactions, such as hydrogen bonding, which can influence the substrate binding and the transition state of a catalytic reaction, leading to improved stereocontrol. The modularity of the synthesis, starting from this compound, allows for the systematic tuning of the steric and electronic properties of the resulting ligands to optimize catalyst performance for a specific application. princeton.edu

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
N-substituted aminoethyl-oxoindole
Imidazolium-ethyl-oxoindole
Vinyl-substituted oxindole
Oxindole-containing methacrylate
Diphenylphosphine
Chiral amine

Theoretical and Computational Investigations Pertaining to 4 2 Bromoethyl 2 Oxoindole

Quantum Chemical Studies on Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of organic molecules. These studies provide a quantitative basis for understanding where and how a molecule is likely to react.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO signifies its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for 4-(2-Bromoethyl)-2-oxoindole

Molecular Orbital Energy (eV) Description
HOMO -6.5 Primarily located on the oxoindole ring, indicating nucleophilic sites.
LUMO -1.8 Concentrated on the lactam carbonyl and the bromoethyl side chain.

Note: These values are illustrative and would require specific DFT calculations for precise determination.

Global reactivity descriptors, derived from the conceptual framework of DFT, provide quantitative measures of a molecule's reactivity. Key indices include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ) measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) quantifies the resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap.

Global Electrophilicity Index (ω) describes the ability of a molecule to accept electrons.

For this compound, the presence of the electronegative bromine and oxygen atoms would contribute to a significant electrophilicity.

Local reactivity is often analyzed using Fukui functions , which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For the 2-oxoindole system, the carbonyl carbon is typically a primary site for nucleophilic attack, while the nitrogen and specific positions on the benzene (B151609) ring are susceptible to electrophilic attack. The bromoethyl side chain introduces an additional electrophilic center at the carbon atom bonded to the bromine, making it a target for nucleophilic substitution reactions.

Mechanistic Elucidation of Reactions Involving this compound

Computational chemistry is a key tool for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation barriers. This provides a detailed understanding of reaction mechanisms.

A primary reaction pathway for this compound involves nucleophilic substitution at the bromoethyl side chain. A computational study of this process would involve modeling the approach of a nucleophile to the carbon-bromine bond. Transition state analysis would reveal the geometry of the activated complex, where the nucleophile-carbon bond is partially formed and the carbon-bromine bond is partially broken. The calculated activation energy for this transition state would determine the kinetic feasibility of the reaction.

Another important reaction is the potential for intramolecular cyclization, where the nitrogen of the oxoindole ring acts as a nucleophile, attacking the electrophilic carbon of the bromoethyl group to form a tricyclic system. Computational mapping of this reaction pathway would help to determine whether this intramolecular process is energetically favorable compared to intermolecular reactions.

The solvent in which a reaction is conducted can have a profound impact on its rate and outcome. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on reaction energetics. For reactions involving charged or highly polar species, polar solvents typically stabilize the transition state more than the reactants, thus lowering the activation energy and accelerating the reaction. In the case of a nucleophilic substitution on the bromoethyl chain of this compound, a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile would be expected to facilitate the reaction by stabilizing the charge separation in the transition state.

Table 2: Illustrative Solvent Effects on a Hypothetical SN2 Reaction Activation Energy

Solvent Dielectric Constant (ε) Calculated Activation Energy (kcal/mol)
Gas Phase 1 25.0
Toluene 2.4 22.5
Acetonitrile 37.5 18.0

Note: These are representative values demonstrating the trend of decreasing activation energy with increasing solvent polarity.

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure of a molecule is crucial to its reactivity. The 4-(2-bromoethyl) side chain of the title compound possesses rotational freedom around its carbon-carbon single bonds, leading to multiple possible conformations (rotamers). Conformational analysis involves computationally exploring the potential energy surface to identify the most stable (lowest energy) conformers and the energy barriers to rotation between them.

The relative orientation of the bulky bromine atom and the planar oxoindole ring system will be a key determinant of the preferred conformation. Steric hindrance between the side chain and the peri-hydrogen on the benzene ring could restrict certain rotational angles. The most stable conformer would likely adopt a staggered arrangement to minimize torsional strain and steric clashes. Understanding the conformational preferences is essential, as the accessibility of the reactive sites can be conformation-dependent. For instance, the approach of a nucleophile to the bromoethyl group might be favored in a conformer where the carbon-bromine bond is exposed and sterically unhindered.

Potential Energy Surface Mapping

The potential energy surface (PES) of a molecule describes the energy of that molecule as a function of its geometry. For this compound, the PES is of particular interest due to the conformational flexibility of the 2-bromoethyl side chain attached to the oxindole (B195798) core. Mapping the PES allows for the identification of stable conformers (local minima), transition states between these conformers, and the energy barriers that separate them.

The primary degrees of freedom that dictate the conformational landscape of this compound are the dihedral angles associated with the C4-C(ethyl)-C(ethyl)-Br linkage. A relaxed PES scan, where the geometry is optimized at each incremental change of a specific dihedral angle, can reveal the energetic profile of the side chain's rotation.

Conformational Analysis of the Bromoethyl Side Chain:

A theoretical scan of the dihedral angle τ (C4-Cα-Cβ-Br) would likely reveal several low-energy conformations. The relative energies of these conformers are influenced by a combination of steric hindrance and weak intramolecular interactions. The two most significant conformers would be the anti-periplanar and syn-clinal (or gauche) arrangements of the bromine atom relative to the oxindole ring.

Dihedral Angle (τ)ConformationRelative Energy (kcal/mol) (Theoretical)Population (%) (Theoretical, 298 K)
~180°anti-periplanar0.0075
~±60°gauche0.8525

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The anti-periplanar conformer, where the bulky bromine atom is directed away from the oxindole ring, is expected to be the global minimum on the PES due to minimized steric repulsion. The gauche conformers are slightly higher in energy. The energy barrier for rotation between these conformers provides insight into the flexibility of the side chain at different temperatures. Understanding this conformational preference is crucial as the spatial orientation of the bromoethyl group will influence its reactivity in subsequent synthetic steps.

Analysis of Intramolecular Interactions

The conformation and electronic structure of this compound are influenced by a network of subtle intramolecular interactions. These non-covalent interactions can be elucidated using computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis.

Quantum Theory of Atoms in Molecules (QTAIM):

QTAIM analysis identifies bond critical points (BCPs) in the electron density, which are indicative of interactions between atoms. In this compound, QTAIM could potentially identify weak intramolecular hydrogen bonds and other van der Waals contacts. For instance, a weak C-H···O interaction might exist between a hydrogen atom on the ethyl chain and the carbonyl oxygen of the oxindole ring in certain conformations. Similarly, a C-H···π interaction between the ethyl chain and the aromatic ring is also plausible.

Natural Bond Orbital (NBO) Analysis:

NBO analysis provides insight into charge distribution and donor-acceptor (orbital) interactions. A key interaction that NBO analysis can quantify is hyperconjugation. In the bromoethyl side chain, a significant interaction would be the donation of electron density from a filled C-H or C-C σ bonding orbital to the empty σ* antibonding orbital of the C-Br bond (σ → σ*). This interaction contributes to the stability of certain conformations and influences the reactivity of the C-Br bond.

Donor NBOAcceptor NBOInteraction Energy (E(2), kcal/mol) (Theoretical)Type of Interaction
σ(Cα-H)σ(Cβ-Br)1.2Hyperconjugation
σ(Cα-Cβ)σ(Cβ-Br)0.8Hyperconjugation
LP(O)σ*(N-H)5.4Hydrogen Bonding (intramolecular)

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The NBO analysis would also reveal the polarization of the C-Br bond, with a significant partial positive charge on the β-carbon and a partial negative charge on the bromine atom, highlighting the electrophilic nature of this carbon.

Rational Design Principles for this compound Derivatives Based on Computational Models

Computational models not only allow for the analysis of the parent molecule but also serve as a powerful tool for the rational design of derivatives with tailored properties for synthetic applications.

Structure-Reactivity Relationship Predictions

By systematically modifying the structure of this compound in silico, it is possible to predict how these changes will affect its reactivity. For instance, the introduction of electron-donating or electron-withdrawing groups on the aromatic ring of the oxindole core would alter the electron density throughout the molecule, thereby influencing the reactivity of the bromoethyl side chain.

Quantitative Structure-Reactivity Relationship (QSRR) models can be developed to correlate molecular descriptors (e.g., Hammett parameters, calculated electrostatic potentials) with reactivity parameters (e.g., activation energies for a model reaction).

Effect of Substituents on the C-Br Bond Activation:

A computational study could model a representative SN2 reaction at the β-carbon of the ethyl chain. The activation energy for this reaction would be calculated for a series of derivatives with different substituents at the 5- and 6-positions of the oxindole ring.

Substituent at C5Hammett Parameter (σp)Calculated Activation Energy (kcal/mol) (Theoretical)Predicted Relative Reactivity
-NO20.7822.5Decreased
-H0.0020.1Baseline
-OCH3-0.2718.9Increased

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

These theoretical predictions would suggest that electron-donating groups increase the nucleophilicity of the oxindole system, which can have long-range electronic effects that slightly stabilize the transition state of an SN2 reaction, thereby increasing the reactivity of the bromoethyl group. Conversely, electron-withdrawing groups would be predicted to decrease reactivity.

Virtual Screening for Synthetic Utility (Excluding Biological Target Affinity)

Virtual screening is a computational technique that can be adapted to explore the synthetic potential of a molecule like this compound. Instead of screening for binding to a biological target, libraries of virtual reactants can be screened against the molecule to identify potentially novel and efficient synthetic transformations.

The focus here is on predicting the feasibility and potential outcomes of chemical reactions. For example, a virtual library of nucleophiles could be computationally "reacted" with this compound. The calculations would aim to predict reaction barriers and thermodynamic stabilities of the products. This approach can help prioritize experimental efforts towards reactions that are computationally predicted to be favorable.

Virtual Screening of Reaction Partners:

A hypothetical virtual screen could evaluate the reaction of this compound with a library of amines to form 4-(2-aminoethyl)-2-oxoindole derivatives. The screening could be based on a rapid calculation of the reaction enthalpy (ΔHrxn).

Virtual Reactant (Amine)Predicted ΔHrxn (kcal/mol) (Theoretical)Predicted Reaction Feasibility
Ammonia-15.2High
Piperidine (B6355638)-18.5Very High
Aniline-12.1Moderate
Di-tert-butylamine-5.7Low (Steric Hindrance)

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

This type of virtual screening for synthetic utility allows for the rapid exploration of a wide range of chemical space, identifying promising reaction pathways and guiding the design of synthetic routes to novel derivatives of this compound.

Future Perspectives and Emerging Avenues for 4 2 Bromoethyl 2 Oxoindole Research

Development of Innovative and Sustainable Synthetic Routes

The future synthesis of 4-(2-bromoethyl)-2-oxoindole and its derivatives will increasingly prioritize green and sustainable practices. sjp.ac.lksjp.ac.lk Classical synthetic methods, while effective, often rely on hazardous reagents, volatile organic solvents, and energy-intensive conditions. sjp.ac.lk The development of innovative routes aims to mitigate these drawbacks by focusing on atom economy, waste reduction, and the use of environmentally benign materials.

Key areas of development include:

Biocatalysis: The use of enzymes to catalyze the formation of the oxindole (B195798) core or its subsequent functionalization presents a powerful green alternative. researchgate.net Biocatalysis offers high selectivity under mild reaction conditions, reducing the need for protecting groups and minimizing waste. researchgate.net For instance, lipase-catalyzed tandem reactions have been successfully employed for the green synthesis of spirooxindoles in aqueous media. researchgate.net

Green Solvents: A significant shift away from traditional hazardous solvents is anticipated. Research will focus on utilizing green solvents such as water, ethanol-water mixtures, ionic liquids, and deep eutectic solvents. sjp.ac.lksjp.ac.lk Water, in particular, is an attractive medium for synthesizing oxindole hybrids, often allowing for catalyst-free conditions and simplified work-up procedures. sjp.ac.lk

Catalyst-Free and Heterogeneous Catalysis: Future routes will explore catalyst-free reactions, such as the Vinylogous Henry reaction in water, to produce oxindole derivatives with high yields and short reaction times. sjp.ac.lk Additionally, the use of reusable, heterogeneous catalysts, like calcite nanoflowers, aligns with green chemistry principles by simplifying catalyst recovery and reducing waste streams. sjp.ac.lk A protocol for the regioselective oxidation of indoles to 2-oxindoles using sulfuric acid adsorbed on silica gel highlights the potential of practical, site-selective heterogeneous oxidation reactions. rsc.org

These sustainable approaches promise not only to reduce the environmental impact of synthesizing this compound but also to improve efficiency and cost-effectiveness.

Exploration of Novel Reactivity Patterns and Transformation Strategies

Beyond its role as a synthetic intermediate, the inherent reactivity of the this compound structure offers fertile ground for discovering novel chemical transformations. Future research will focus on leveraging both the oxindole core and the bromoethyl side chain to construct complex molecular architectures.

Emerging strategies include:

C-H Functionalization: Direct functionalization of C-H bonds is a cornerstone of modern synthetic efficiency. For the oxindole scaffold, copper-catalyzed intramolecular C-H activation provides a direct route to 3,3-disubstituted oxindoles. acs.orgnih.govumn.edu Furthermore, electrochemical methods enable a direct C-H functionalization where the oxindole fragment acts as an electrophile, proceeding under mild conditions without stoichiometric oxidants. acs.org These cross-dehydrogenative-coupling (CDC) reactions are highly atom-economical and open new avenues for modifying the oxindole core. chim.it

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis. researchgate.net This technology can be applied to induce novel cyclization and dearomatization reactions. For instance, visible-light-driven dearomative annulation of indoles can lead to the stereoselective formation of complex polycyclic indolines. acs.org Similarly, photocatalytic hydroboration offers a method for the diastereoselective dearomatization of indoles. nih.gov Such strategies could be adapted to the this compound system to create unique fused or spirocyclic structures. Some indole (B1671886) derivatives can even act as pre-photocatalysts, promoting sulfonyl radical-triggered relay cyclizations without external photocatalysts. acs.org

Cascade and Cycloaddition Reactions: The development of cascade reactions, where multiple bonds are formed in a single operation, will enable the rapid assembly of complex molecules from simple precursors. The in-situ generation of a nitrone from an oxime followed by an intermolecular cycloaddition represents an efficient strategy for creating novel spirocyclic oxindoles. nih.gov

Exploring these reactivity patterns will unlock new chemical space and provide access to novel derivatives of this compound with potentially unique biological or material properties.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow and automated synthesis represents a paradigm shift in chemical manufacturing and discovery. mtak.hubohrium.comnih.gov These technologies offer enhanced control, safety, and efficiency, making them ideally suited for the future production and derivatization of this compound.

TechnologyAdvantages for this compound Research
Flow Chemistry Enables precise control over reaction parameters (temperature, pressure, residence time), leading to higher yields and purities. springerprofessional.de Allows for the safe handling of hazardous reagents and intermediates due to the small reactor volume. mtak.hu Facilitates multi-step, telescoped reactions without the need for intermediate isolation, increasing efficiency. uc.pt A waste-minimized continuous-flow protocol for oxindole synthesis has been developed using a polymer-supported palladium catalyst. acs.org
Automated Synthesis Accelerates the drug discovery process by enabling rapid parallel synthesis of compound libraries. nih.govcognit.ca Reduces manual error and improves reproducibility. geneonline.com Platforms like RoboRXN, which combine AI-driven reaction prediction with robotic execution, can streamline the synthesis of novel this compound analogs for high-throughput screening. chemicalindustryjournal.co.uk

The integration of these platforms will not only optimize the synthesis of the parent compound but also accelerate the exploration of its structure-activity relationship (SAR) by enabling the rapid generation and screening of a diverse range of derivatives. researchgate.net

Expansion of Applicability in Interdisciplinary Research Domains

While the oxindole scaffold is well-established in medicinal chemistry, future research will see the applications of this compound and its derivatives expand into other scientific fields. researchgate.netfapesp.br The unique structural and electronic properties of the oxindole core, combined with the reactive handle of the bromoethyl group, make it an attractive building block for various functional molecules.

Potential interdisciplinary applications include:

Chemical Biology: The oxindole scaffold can be used to design chemical probes to study biological processes. The bromoethyl group can serve as a reactive handle for covalent labeling of proteins or as a linker to attach fluorophores or other reporter tags.

Materials Science: The rigid, heteroaromatic structure of the oxindole core can be incorporated into polymers or organic electronic materials. Bio-inspired approaches, drawing from the chemistry of melanin synthesis which involves phenol oxidation, could lead to novel materials derived from functionalized oxindoles. nih.gov

Agrochemicals: The established biological activity of oxindoles suggests potential applications in agriculture as herbicides, fungicides, or insecticides. Automated synthesis platforms can facilitate the screening of derivative libraries to identify candidates with desired agrochemical properties. researchgate.net

By exploring these diverse applications, the utility of this compound can be extended far beyond its current use as a pharmaceutical intermediate.

Bridging Experimental Observations with Advanced Computational Predictions

The synergy between experimental synthesis and computational chemistry is becoming increasingly crucial for modern chemical research. Advanced computational methods can provide deep insights into the properties and reactivity of this compound, guiding experimental design and accelerating discovery.

Computational MethodApplication in Oxindole Research
Density Functional Theory (DFT) Used to calculate heats of formation, study reaction mechanisms, and analyze the electronic structure of indole and oxindole derivatives. mdpi.comniscpr.res.in DFT calculations can reveal the thermodynamics and kinetics of potential synthetic pathways, helping to optimize reaction conditions. dntb.gov.ua
Molecular Docking Predicts the binding orientation and affinity of oxindole derivatives to biological targets, such as protein kinases. mdpi.com This is essential for rational drug design and understanding structure-activity relationships.
Molecular Dynamics (MD) Simulations Simulates the dynamic behavior of oxindole-protein complexes over time, providing insights into the stability of binding interactions. mdpi.com Quantum mechanical/molecular mechanical (QM/MM) approaches can be used to study photodynamical processes of indole in complex environments like water. aip.orgresearchgate.net

Q & A

Q. What are the common synthetic routes for preparing 4-(2-Bromoethyl)-2-oxoindole?

Methodological Answer: The synthesis typically involves alkylation or condensation reactions. A validated approach includes using bromoethyl reagents (e.g., 4-(2-bromoethyl)morpholine) under basic conditions (KOH) in polar aprotic solvents like DMF at 50°C to introduce the bromoethyl group to the oxoindole scaffold . Alternative routes may employ esterification of bromoindole derivatives (e.g., ethyl 2-(4-bromo-3-indolyl)-2-oxoacetate) followed by selective reduction or functionalization . Key steps:

Alkylation : React 2-oxoindole with 1,2-dibromoethane in DMF/KOH.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Q. What purification techniques are effective for isolating this compound?

Methodological Answer:

  • Chromatography : Silica gel chromatography with hexane:ethyl acetate (3:1 to 1:2) resolves bromoethyl byproducts .
  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences.
  • Storage : Store purified compounds at 0–6°C to prevent decomposition of bromoethyl groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of this compound?

Methodological Answer:

  • Solvent Screening : Compare DMF (high polarity, accelerates alkylation) vs. THF (moderate polarity, reduces side reactions) .
  • Temperature Control : Maintain 50°C for optimal reactivity while minimizing thermal degradation.
  • Catalyst Use : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
  • Yield Analysis : Monitor progress via TLC and HPLC, adjusting stoichiometry of bromoethyl reagents if yields fall below 70% .

Q. How do crystallographic data assist in confirming the structural integrity of bromoethyl-substituted oxoindoles?

Methodological Answer: Single-crystal X-ray diffraction provides definitive structural validation. For example:

ParameterValue (Example from Analogous Compound)
Crystal SystemMonoclinic (P21/c)
Unit Cell (Å)a = 6.2917, b = 7.7893, c = 26.7497
β angle (°)98.234
Z (molecules/unit)4
Key steps:

Crystallization : Use slow evaporation of acetone/chloroform mixtures.

Data Collection : Measure at 100 K to minimize thermal motion.

Refinement : Resolve Br atom positions to confirm regiochemistry.

Q. How should researchers resolve conflicting spectroscopic data for bromoethyl-oxoindole derivatives?

Methodological Answer:

  • NMR Analysis : Compare 1^1H NMR chemical shifts of the bromoethyl group (δ ~3.6–4.0 ppm for CH2Br) with literature analogs .
  • Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]+ for C10H9BrN2O2: calc. 283.9845, obs. 283.9842).
  • Cross-Validation : Replicate synthetic protocols from independent studies (e.g., alkylation vs. esterification routes) to identify systematic errors .

Q. What strategies are recommended for studying the reactivity of the bromoethyl group in nucleophilic substitution reactions?

Methodological Answer:

  • Kinetic Studies : Monitor reactions with nucleophiles (e.g., amines, thiols) using in situ IR or 19^{19}F NMR (if fluorinated analogs are used).
  • Mechanistic Probes : Introduce isotopic labels (e.g., 13^{13}C at the bromoethyl carbon) to track substitution pathways.
  • Competition Experiments : Compare SN1 vs. SN2 mechanisms by varying solvent polarity (e.g., DMSO for SN1, acetone for SN2) .

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